molecular formula C15H16ClF3N2OS B12340140 N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide

N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12340140
M. Wt: 364.8 g/mol
InChI Key: LQOJJEBLPULPJO-AVEISGIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoroethyl group, a chloroisoquinoline moiety, and a sulfinamide group. Its molecular formula is C15H16ClF3N2OS, and it has a molecular weight of 364.81 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps. One common method includes the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. This reaction is carried out in a suitable solvent, such as DMSO, under reflux conditions . The process involves the reaction of equimolar amounts of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloro group in the isoquinoline moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity.

Major Products

The major products formed from these reactions include sulfonamide derivatives, amine derivatives, and various substituted isoquinoline compounds.

Scientific Research Applications

N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain kinases or other proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and sulfinamide-containing molecules. Examples include:

Uniqueness

N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is unique due to its trifluoroethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16ClF3N2OS

Molecular Weight

364.8 g/mol

IUPAC Name

N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C15H16ClF3N2OS/c1-14(2,3)23(22)21-13(15(17,18)19)9-4-5-10-8-20-12(16)7-11(10)6-9/h4-8,13,21H,1-3H3/t13-,23?/m0/s1

InChI Key

LQOJJEBLPULPJO-AVEISGIFSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC2=CC(=NC=C2C=C1)Cl)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC(=NC=C2C=C1)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.